molecular formula C10H10ClNO2 B1456367 7-Chloro-6-methoxy-1,2,3,4-tetrahydroisoquinolin-1-one CAS No. 1365763-73-0

7-Chloro-6-methoxy-1,2,3,4-tetrahydroisoquinolin-1-one

Cat. No. B1456367
CAS RN: 1365763-73-0
M. Wt: 211.64 g/mol
InChI Key: NDSYRVHJEULFPN-UHFFFAOYSA-N
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Description

7-Chloro-6-methoxy-1,2,3,4-tetrahydroisoquinolin-1-one is a chemical compound with the CAS Number: 1365763-73-0 . It has a molecular weight of 211.65 . This compound is a versatile material used in various scientific research studies due to its unique properties. It finds applications in medicinal chemistry, drug discovery, and neuropharmacology.


Synthesis Analysis

The synthesis of 7-Chloro-6-methoxy-1,2,3,4-tetrahydroisoquinolin-1-one involves a reaction with trans-N,N’-dimethyl-1,2-cyclohexyldiamine, potassium phosphate, and copper(l) iodide . The reaction is carried out in 1,4-dioxane at 120.0℃ for 48.0h .


Molecular Structure Analysis

The IUPAC name of this compound is 7-chloro-6-methoxy-3,4-dihydro-1 (2H)-isoquinolinone . The InChI code is 1S/C10H10ClNO2/c1-14-9-4-6-2-3-12-10 (13)7 (6)5-8 (9)11/h4-5H,2-3H2,1H3, (H,12,13) .


Chemical Reactions Analysis

The compound is a useful reactant in organic reactions and synthesis . It has been used in the development of novel THIQ analogs with potent biological activity .


Physical And Chemical Properties Analysis

The compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Anti-inflammatory Agents

Research has indicated that derivatives of tetrahydroisoquinoline exhibit anti-inflammatory properties. As such, 7-Chloro-6-methoxy-1,2,3,4-tetrahydroisoquinolin-1-one could be utilized in the development of new anti-inflammatory medications, potentially offering alternative treatments for conditions like arthritis or acute inflammation .

Antineuroinflammatory Agents

The compound’s derivatives, particularly N-benzyl tetrahydroisoquinolines , are known to function as antineuroinflammatory agents. They could be beneficial in treating neuroinflammatory conditions and are a subject of interest in neuroscience research .

Asymmetric Catalysis

In the field of synthetic chemistry, 7-Chloro-6-methoxy-1,2,3,4-tetrahydroisoquinolin-1-one can be used as a chiral scaffold in asymmetric catalysis. This application is crucial for producing enantiomerically pure substances, which are important in the pharmaceutical industry .

Targeted Protein Degradation

This compound can also be used in targeted protein degradation strategies, such as the development of PROTAC® (Proteolysis Targeting Chimeras) molecules. These molecules induce the degradation of specific proteins, which is a promising approach in drug discovery and the treatment of various diseases .

Safety and Hazards

The compound has been classified under GHS07 . The hazard statements include H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

The 1,2,3,4-tetrahydroisoquinoline (THIQ) heterocyclic scaffold, to which 7-Chloro-6-methoxy-1,2,3,4-tetrahydroisoquinolin-1-one belongs, has garnered a lot of attention in the scientific community . This has resulted in the development of novel THIQ analogs with potent biological activity . Therefore, the future directions of this compound could involve further exploration of its potential in medicinal chemistry and drug discovery .

properties

IUPAC Name

7-chloro-6-methoxy-3,4-dihydro-2H-isoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO2/c1-14-9-4-6-2-3-12-10(13)7(6)5-8(9)11/h4-5H,2-3H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDSYRVHJEULFPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)CCNC2=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloro-6-methoxy-1,2,3,4-tetrahydroisoquinolin-1-one

Synthesis routes and methods

Procedure details

Ethyl 4-chloro-3-methoxyphenethylcarbamate (I-86c: 500 mg, 1.7063 mmol) in POCl3 (10 mL) was reacted with P2O5 (484 mg, 3.41 mmol). The resulting mixture was stirred at 110° C. for 1 hour to afford the crude product. Purification by column chromatography on silica gel (2% methanol in CHCl3) afforded 200 mg of the product (55.5% yield).
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
484 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
55.5%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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